

Definitive Structural Analysis: 4-Isopropyl-3-methylphenol (IPMP) vs. Positional Isomers

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Compound of Interest

Compound Name: *2-Isopropoxy-4-methylphenol*

CAS No.: 1243364-13-7

Cat. No.: B1403630

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Executive Summary

4-Isopropyl-3-methylphenol (IPMP), chemically known as *o*-Cymen-5-ol, is a synthetic isomer of the natural monoterpenoids Thymol and Carvacrol.[1][6] While all three share the molecular formula $C_{10}H_{14}O$, their structural arrangements result in vastly different physicochemical properties.

The critical "vs" in this analysis is not between IPMP and itself, but between IPMP (the Target) and Thymol/Carvacrol (the Impurities/Isomers). Differentiating these is crucial for drug development because IPMP is selected specifically for its low irritation and neutral odor, whereas Thymol and Carvacrol are skin irritants with potent, characteristic odors.

This guide provides a self-validating analytical framework to structurally authenticate IPMP and exclude isomeric impurities.

Part 1: Chemical Identity & Isomeric Landscape

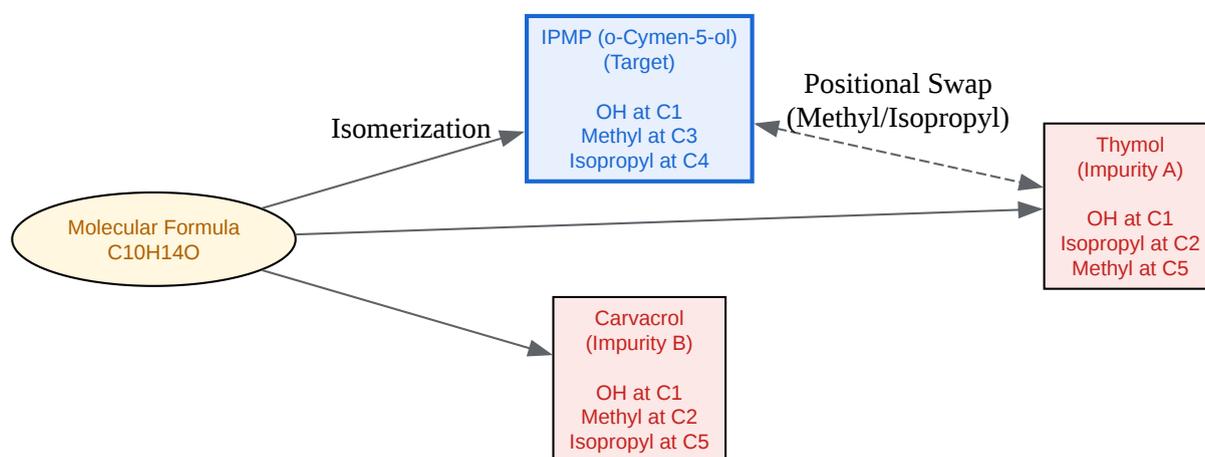
The core challenge in analyzing IPMP is the "Methyl/Isopropyl Shift." All three primary isomers consist of a benzene ring substituted with one hydroxyl (-OH), one methyl (-CH₃), and one isopropyl (-CH(CH₃)₂) group.

Comparative Properties Table

| Feature | IPMP (Target) | Thymol (Isomer 1) | Carvacrol (Isomer 2) |
|----------------------|----------------------------|----------------------------|----------------------------|
| Common Name | o-Cymen-5-ol | Thymol | Carvacrol |
| IUPAC Name | 4-Isopropyl-3-methylphenol | 2-Isopropyl-5-methylphenol | 5-Isopropyl-2-methylphenol |
| CAS Number | 3228-02-2 | 89-83-8 | 499-75-2 |
| Physical State (RT) | Crystalline Solid | Crystalline Solid | Liquid / Oil |
| Melting Point | 110–112 °C | 49–51 °C | < 2 °C |
| Odor | Odorless / Faint | Strong, Herbal (Thyme) | Pungent, Warm (Oregano) |
| Substitution | 1,3,4-trisubstituted | 1,2,5-trisubstituted | 1,2,4-trisubstituted |
| Irritation Potential | Low | Moderate to High | High |

Structural Visualization

The following diagram illustrates the positional shifts of the functional groups that define the isomers.



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Figure 1: Structural relationship between IPMP and its primary natural isomers.

Part 2: Analytical Differentiation (The "vs" Analysis)

To scientifically validate a sample of IPMP, you must prove it is not Thymol or Carvacrol.

The "Silver Bullet" Test: Melting Point

The most robust, rapid field test for differentiating IPMP from Thymol is thermal analysis.

- Protocol: Capillary Melting Point.
- Observation:
 - If the sample melts below 60°C, it is Thymol (or highly impure).
 - If the sample is liquid at room temperature, it is Carvacrol.
 - If the sample remains solid until >110°C, it is likely IPMP.

H-NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. The aromatic region (6.5 – 7.2 ppm) distinguishes the substitution patterns.

IPMP (4-Isopropyl-3-methylphenol)[1][2][3][4][5][7][8]

- Symmetry: Asymmetric 1,3,4-substitution.
- Aromatic Signals:
 - H2 (Singlet/Broad S): Located between the -OH and -CH₃ groups. It appears as a singlet (or meta-coupled doublet, J~2Hz) because it has no ortho neighbors.
 - H5 & H6 (Doublets): H5 and H6 are ortho to each other. They appear as an AB system (two doublets) with a coupling constant of J ≈ 8 Hz.
- Key Identifier: The presence of a distinct singlet (H2) and a clear ortho-coupled pair (H5/H6).

Thymol (2-Isopropyl-5-methylphenol)[5][9]

- Symmetry: Asymmetric 1,2,5-substitution.
- Aromatic Signals:
 - H6 (Singlet): Located between the -OH and -CH₃. Similar to IPMP's H2, but the chemical shift differs due to the shielding of the ortho-isopropyl group at C2.
 - H3 & H4 (Doublets): Ortho-coupled pair.
- Differentiation: While the splitting pattern (1 singlet, 2 doublets) is similar, the Alkyl Region confirms the structure:
 - IPMP: The methyl group is at C3, ortho to the bulky isopropyl group at C4. This causes steric compression, slightly deshielding the methyl protons compared to Thymol.

HPLC Separation Protocol

For quantitative purity analysis (Target vs. Impurity), HPLC is required.

Methodology:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μm.
- Mobile Phase: Isocratic Acetonitrile:Water (50:50) with 0.1% Phosphoric Acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 275 nm.

Expected Elution Order (Hydrophobicity Driven):

- IPMP: Elutes later than Thymol in many reverse-phase systems due to the para-position of the hydrophobic isopropyl group relative to the hydroxyl, creating a larger hydrophobic surface area compared to the sterically crowded Thymol.
 - Note: Retention times must be validated with standards, but separation resolution (Rs) > 2.0 is easily achievable.

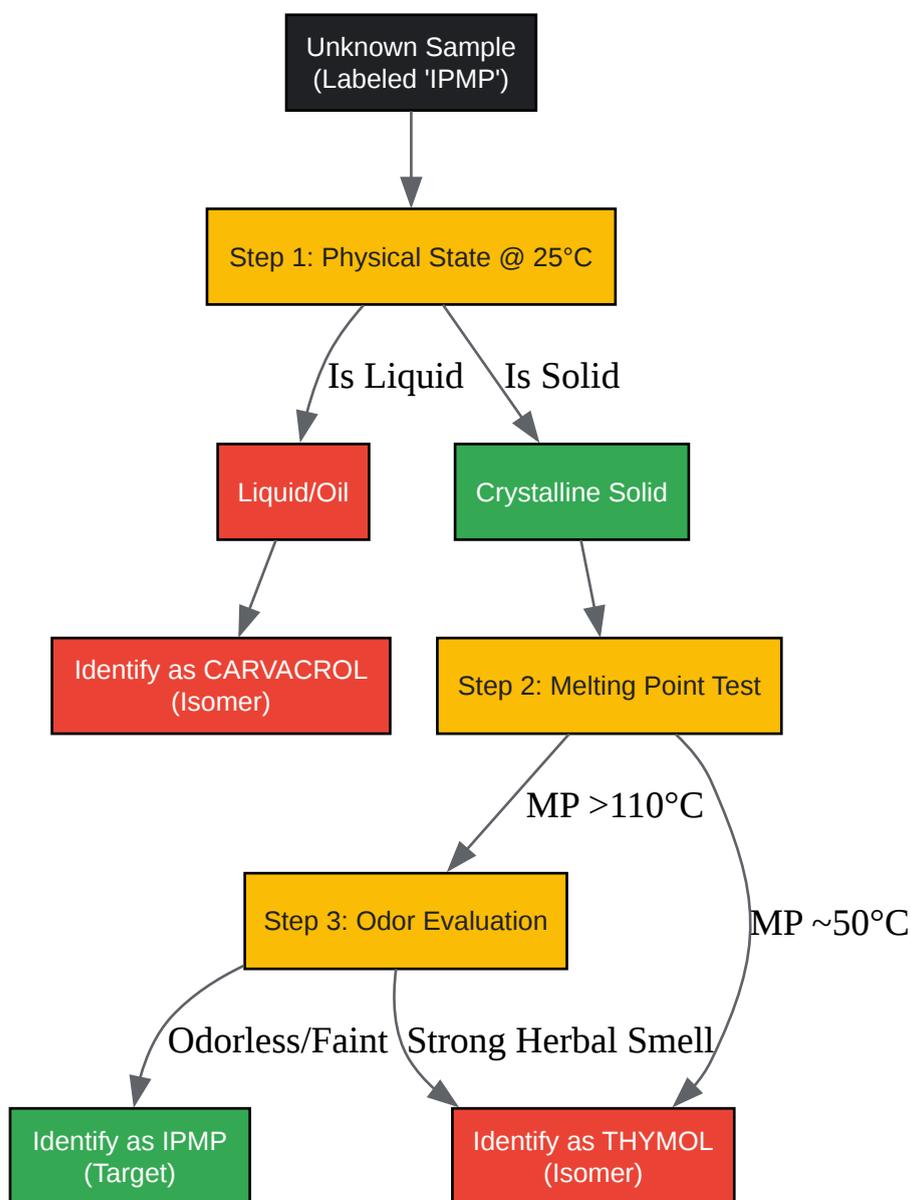
Part 3: Mechanism of Action & Utility

Why synthesize IPMP when Thymol exists naturally?

- Steric Hindrance & Reactivity:
 - In Thymol, the hydroxyl group is flanked by an isopropyl group at the ortho position.^[10] This steric bulk hinders the hydroxyl's ability to hydrogen bond or react, potentially reducing its immediate efficacy but increasing stability.
 - In IPMP, the hydroxyl is flanked by a smaller methyl group (C3) and a hydrogen (C2). The bulky isopropyl is at the para position (C4). This makes the phenolic -OH more accessible for interaction with microbial cell membranes, contributing to its potent bactericidal activity without the high irritation associated with Thymol.
- Sensory Profile:
 - The specific arrangement of IPMP eliminates the "phenolic/herbal" odor receptors' activation that Thymol triggers. This makes IPMP the "cosmetically elegant" isomer.

Part 4: Decision Tree for Identification

Use this workflow to validate your chemical structure.



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Figure 2: Rapid identification workflow for distinguishing IPMP from Thymol and Carvacrol.

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